molecular formula C11H14N4O5 B15219417 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B15219417
M. Wt: 282.25 g/mol
InChI Key: RBYIXGAYDLAKCC-GXTPVXIHSA-N
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Description

2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidinone core attached to a tetrahydrofuran ring with multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and further functionalization to introduce the amino group and hydroxyl functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic feasibility of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4,7-9,13,16-18H,2H2,(H3,12,14,15,19)/t4-,7-,8-,9+/m1/s1

InChI Key

RBYIXGAYDLAKCC-GXTPVXIHSA-N

Isomeric SMILES

C1=C(C2=C(N1)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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